molecular formula C20H26ClN B12693375 Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride CAS No. 91075-49-9

Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride

Cat. No.: B12693375
CAS No.: 91075-49-9
M. Wt: 315.9 g/mol
InChI Key: YGADXYSBOYPCKG-UHFFFAOYSA-N
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Description

Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry due to its structural versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine derivatives. For instance, pyridine can be hydrogenated using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidones, while reduction can produce various substituted piperidines .

Scientific Research Applications

Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine, 4,4-diphenyl-1-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound in the development of new drugs and chemical intermediates .

Properties

CAS No.

91075-49-9

Molecular Formula

C20H26ClN

Molecular Weight

315.9 g/mol

IUPAC Name

4,4-diphenyl-1-propylpiperidine;hydrochloride

InChI

InChI=1S/C20H25N.ClH/c1-2-15-21-16-13-20(14-17-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12H,2,13-17H2,1H3;1H

InChI Key

YGADXYSBOYPCKG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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